![molecular formula C15H14O3S B12527660 Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- CAS No. 821768-48-3](/img/structure/B12527660.png)
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-: is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety attached to a 2-hydroxy-2-phenylethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with 2-hydroxy-2-phenylethylthiol in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: A catalyst such as sulfuric acid or hydrochloric acid is often used to promote the reaction.
Solvent: The reaction is typically conducted in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the benzoic acid moiety or the 2-hydroxy-2-phenylethylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins to modulate their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress pathways, signaling cascades, or metabolic processes.
Comparison with Similar Compounds
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- Benzoic acid, 2-phenylethyl ester
- Benzoic acid, 2-amino-, 2-phenylethyl ester
Compared to these compounds, Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- possesses unique structural features and chemical properties that may confer distinct advantages in specific applications.
Properties
CAS No. |
821768-48-3 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9,13,16H,10H2,(H,17,18) |
InChI Key |
ZQENERHCKUORHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
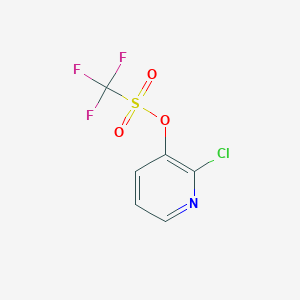
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
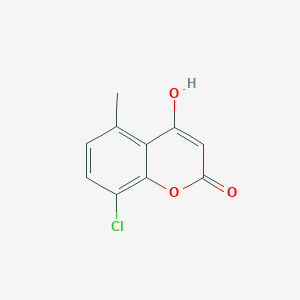
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

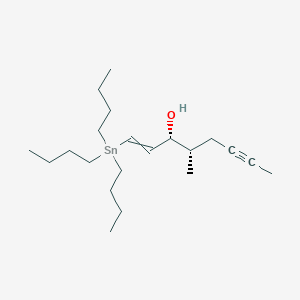
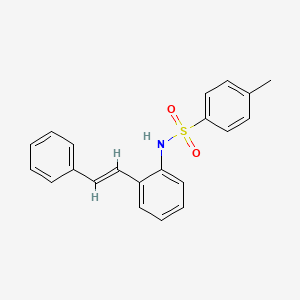
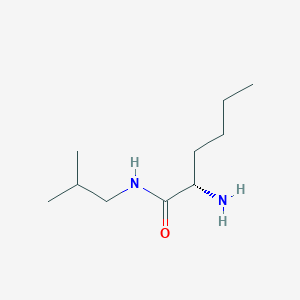
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
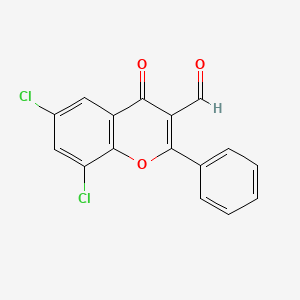
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
